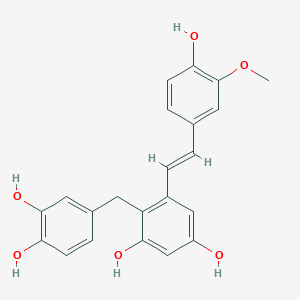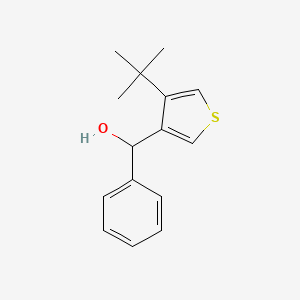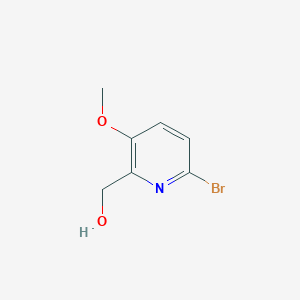![molecular formula C11H20N2O2 B13083490 3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[45]decan-2-one is a chemical compound with the molecular formula C11H20N2O2 It is a member of the spirocyclic compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
The synthesis of 3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles with high yields and excellent selectivity . The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.
Análisis De Reacciones Químicas
3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Aplicaciones Científicas De Investigación
3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Materials Science: The unique spirocyclic structure of this compound makes it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Research: It is used in the study of cellular pathways and mechanisms due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved through the binding of the compound to the active site of the kinase, leading to the disruption of its enzymatic activity.
Comparación Con Compuestos Similares
3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their potential therapeutic applications.
Spirotetramat Metabolite BYI08330-mono-hydroxy: This compound is another spirocyclic molecule with applications in agricultural chemistry as an insecticide.
The uniqueness of this compound lies in its specific structure and its potential as a kinase inhibitor, which distinguishes it from other spirocyclic compounds with different functional groups and applications.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H20N2O2/c1-9(2)7-13-8-11(15-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3 |
Clave InChI |
YHGQEQUVFPCHRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC2(CCNCC2)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)

![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)


![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)


